molecular formula C21H21NO4S B2743901 N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-1-(2-methoxyphenyl)cyclopropane-1-carboxamide CAS No. 2320537-82-2

N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-1-(2-methoxyphenyl)cyclopropane-1-carboxamide

Cat. No.: B2743901
CAS No.: 2320537-82-2
M. Wt: 383.46
InChI Key: KMXWFEDDOSYWLS-UHFFFAOYSA-N
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Description

N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-1-(2-methoxyphenyl)cyclopropane-1-carboxamide is a complex organic compound that features a cyclopropane ring, a thiophene-furan moiety, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-1-(2-methoxyphenyl)cyclopropane-1-carboxamide typically involves multiple steps:

    Formation of the Cyclopropane Ring: This can be achieved through cyclopropanation reactions, often using diazo compounds and transition metal catalysts.

    Introduction of the Thiophene-Furan Moiety: This step may involve the use of thiophene and furan derivatives, which can be coupled through various organic reactions such as Suzuki or Stille coupling.

    Attachment of the Methoxyphenyl Group: This can be done through electrophilic aromatic substitution or other suitable methods.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-1-(2-methoxyphenyl)cyclopropane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-1-(2-methoxyphenyl)cyclopropane-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-1-(2-methoxyphenyl)cyclopropane-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds containing the thiophene ring, known for their electronic properties.

    Furan Derivatives: Compounds with a furan ring, often used in organic synthesis.

    Cyclopropane Derivatives: Known for their strained ring structure and reactivity.

Uniqueness

N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-1-(2-methoxyphenyl)cyclopropane-1-carboxamide is unique due to its combination of a cyclopropane ring with thiophene and furan moieties, along with a methoxyphenyl group. This unique structure imparts specific chemical and physical properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

N-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-1-(2-methoxyphenyl)cyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO4S/c1-25-16-6-3-2-5-14(16)21(10-11-21)20(24)22-13-15(23)17-8-9-18(26-17)19-7-4-12-27-19/h2-9,12,15,23H,10-11,13H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMXWFEDDOSYWLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2(CC2)C(=O)NCC(C3=CC=C(O3)C4=CC=CS4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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